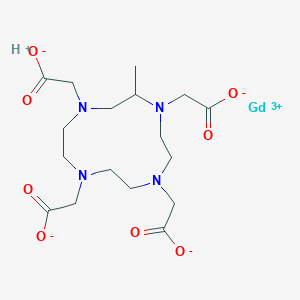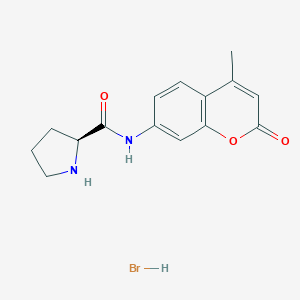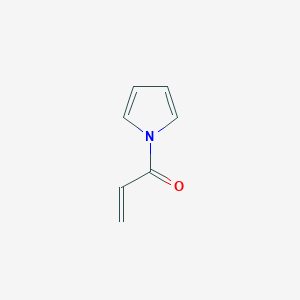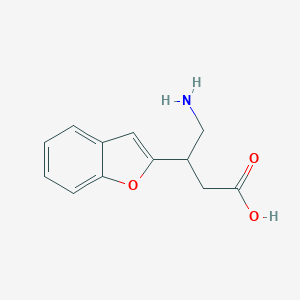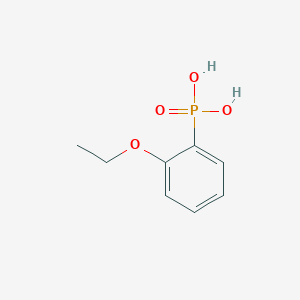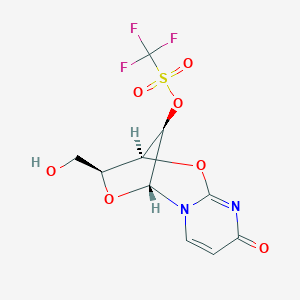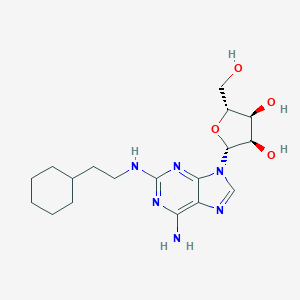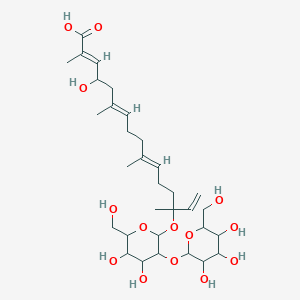
6-Bromo-7-nitroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-nitroquinoxaline (BNQX) is a synthetic compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. BNQX has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Mechanism Of Action
6-Bromo-7-nitroquinoxaline acts as a competitive antagonist of the AMPA receptors by binding to the receptor site and preventing the binding of glutamate. This results in the inhibition of excitatory neurotransmission and synaptic plasticity. The blockade of AMPA receptors by 6-Bromo-7-nitroquinoxaline has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
Biochemical And Physiological Effects
6-Bromo-7-nitroquinoxaline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. 6-Bromo-7-nitroquinoxaline has also been shown to reduce the release of glutamate and other neurotransmitters, as well as to inhibit the activation of intracellular signaling pathways.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-Bromo-7-nitroquinoxaline in lab experiments is its potency and selectivity for the AMPA receptors. This allows for precise manipulation of the glutamate receptor system and investigation of its role in various physiological and pathological processes. However, one of the limitations of using 6-Bromo-7-nitroquinoxaline is its potential off-target effects, which can lead to unintended consequences and confounding results.
Future Directions
There are several future directions for the use of 6-Bromo-7-nitroquinoxaline in scientific research. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 6-Bromo-7-nitroquinoxaline has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to investigate its potential therapeutic applications. Another area of interest is the development of more potent and selective AMPA receptor antagonists, which could have even greater potential for therapeutic applications. Finally, the use of 6-Bromo-7-nitroquinoxaline in combination with other drugs and therapies could lead to novel treatment strategies for a variety of neurological and psychiatric disorders.
Synthesis Methods
6-Bromo-7-nitroquinoxaline can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dichloroquinoxaline with sodium nitrite and hydrochloric acid to form the nitro derivative. The nitro derivative is then reacted with sodium borohydride and acetic acid to reduce the nitro group to an amino group. Finally, the amino group is brominated using N-bromosuccinimide to form 6-Bromo-7-nitroquinoxaline.
Scientific Research Applications
6-Bromo-7-nitroquinoxaline has been used extensively in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the AMPA receptors, which are involved in synaptic plasticity, learning, and memory. 6-Bromo-7-nitroquinoxaline has been used to study the mechanisms of synaptic transmission and plasticity, as well as the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
113269-09-3 |
|---|---|
Product Name |
6-Bromo-7-nitroquinoxaline |
Molecular Formula |
C8H4BrN3O2 |
Molecular Weight |
254.04 g/mol |
IUPAC Name |
6-bromo-7-nitroquinoxaline |
InChI |
InChI=1S/C8H4BrN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H |
InChI Key |
BPMUIFQVTOCTEL-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



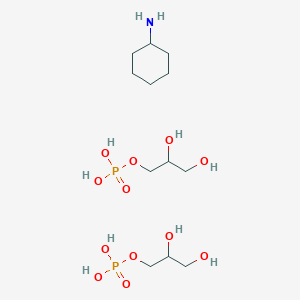
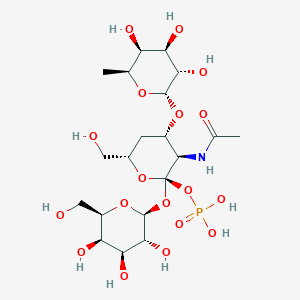
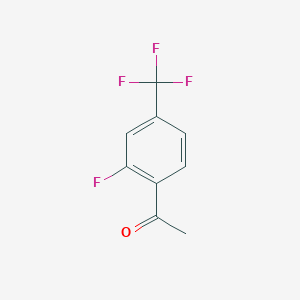
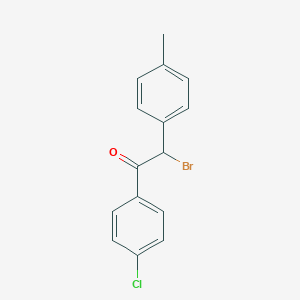
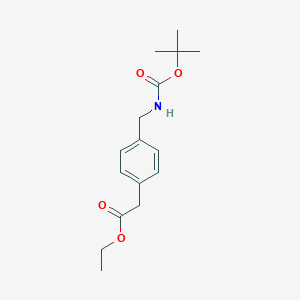
![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)
